molecular formula C25H18O8 B3004494 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 869080-71-7

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B3004494
CAS No.: 869080-71-7
M. Wt: 446.411
InChI Key: ZECHLNFSGMXAAD-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C25H18O8 and its molecular weight is 446.411. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies

HM-30181, a new P-glycoprotein inhibitor with a structure similar to the queried compound, was studied for its metabolic pathway in rats. It was found that HM-30181 undergoes O-demethylation, hydrolysis of the amide group, and hydroxylation (Paek et al., 2006).

Synthesis and Structural Analysis

Research on dimethyl acetylenedicarboxylate (DMAD) and naphthols led to the synthesis of stable dimethyl oxa-2 lambda 5-phosphaphenanthrene derivatives and benzochromene derivatives (Yavari et al., 2003). In another study, the crystal structure of a compound structurally similar to the queried compound was determined using X-ray crystallography (Penkova et al., 2010).

Antioxidant Properties

New (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles were synthesized and their antioxidant activity was evaluated. The physical-chemical properties of these compounds were studied, and their structures were confirmed by various methods (Dovbnya et al., 2022).

Synthesis of Novel Compounds

A novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal was synthesized, and its reactivity with various nucleophiles was investigated, leading to the creation of novel benzofuran derivatives (Ali et al., 2020).

Antimicrobial Agents

The synthesis of benzo[h]chromene and 12-oxa-9,11-diaza-benzo[a]anthracene derivatives was reported, with some compounds showing promising antimicrobial activity (El-Mariah, 2007).

Anticancer Activity

Nineteen novel 3,4,5-trimethoxyphenyl coumarin derivatives were synthesized and evaluated for their antitumor activity against various human cancer cell lines. Some compounds demonstrated better inhibitory activity than 5-fluorouracil (Shi et al., 2020).

Docking Studies and Anti-microbial Evaluation

Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and characterized. Their anti-microbial activity and docking studies were performed (Spoorthy et al., 2021).

Future Directions

The compound and its similar compounds could be further explored for their potential anticancer activities . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-28-19-7-4-14(10-22(19)29-2)18-9-15-3-6-17(12-21(15)33-25(18)27)32-24(26)16-5-8-20-23(11-16)31-13-30-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECHLNFSGMXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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